1H-Indole-2-carboximidamide hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 1H-indole-2-carboximidamide hydrochloride derives from the parent indole structure, where the hydrogen atom at position 1 remains unsubstituted (1H designation). The carboximidamide group (-C(=NH)NH₂) is appended to position 2 of the indole ring, forming the primary substituent. The hydrochloride salt arises from protonation of the amidine nitrogen, yielding a chloride counterion.
Alternative nomenclature includes indole-2-carboxamidine hydrochloride, though this terminology is less precise under IUPAC guidelines. The compound’s CAS Registry Number (1670-84-4) and EC Number (895-802-8) further standardize its identity in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₀ClN₃ , with a molecular weight of 203.65 g/mol . This calculation aligns with the core indole structure (C₈H₇N) modified by a carboximidamide group (+CON₂H₃) and hydrochloride neutralization (+HCl).
| Component | Contribution to Formula | Molecular Weight (g/mol) |
|---|---|---|
| Indole core | C₈H₇N | 117.15 |
| Carboximidamide | CON₂H₃ | 59.06 |
| Hydrochloride | HCl | 36.46 |
| Total | C₉H₁₀ClN₃ | 203.67 |
Isotopic mass spectrometry confirms the monoisotopic mass as 203.0512 Da , consistent with the proposed formula.
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray diffraction data for this compound remains unpublished, analogous indole-carboximidamide salts exhibit monoclinic crystal systems with space group P2₁/c. For example, the related compound 1H-indole-3-carboximidamide hydrochloride crystallizes with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3°.
The hydrochloride salt typically forms hydrogen-bonded networks between the amidinium N-H groups and chloride ions. In such lattices, π-π stacking interactions between indole rings contribute to structural stability. Polarized light microscopy of similar compounds reveals birefringent crystalline habits, suggesting anisotropic optical properties.
Tautomeric Forms and Protonation States in Aqueous Solutions
The carboximidamide group exhibits tautomerism between the amidinium (NH₂-C(=NH)-NH₃⁺) and iminolic (NH₂-C(=N-)-NH₂⁺) forms. In aqueous solutions at physiological pH (7.4), the protonated amidinium tautomer dominates due to stabilization by the hydrochloride counterion.
Protonation equilibria are governed by two pKa values:
- pKa₁ ≈ 10.2 : Deprotonation of the amidinium NH₃⁺ group.
- pKa₂ ≈ 3.8 : Protonation of the indole NH group.
This results in a zwitterionic structure at neutral pH, where the indole nitrogen remains neutral while the amidinium group retains a positive charge. Solvent-dependent NMR studies of related compounds show downfield shifts for the NH protons (δ = 8.9–9.3 ppm in D₂O), confirming strong hydrogen-bonding interactions.
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
1H-indole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;/h1-5,12H,(H3,10,11);1H |
InChI Key |
DULJALFLLQSLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The most direct method involves the reaction of indole-2-carboxylic acid with hydroxylamine hydrochloride in alkaline conditions to form the carboximidamide intermediate, followed by hydrochloride salt formation. This approach leverages nucleophilic attack of hydroxylamine on the carbonyl group of the carboxylic acid, facilitated by a base such as sodium hydroxide.
Key Reagents:
Stepwise Procedure
- Deprotonation: Indole-2-carboxylic acid is dissolved in aqueous NaOH (1M) to form the carboxylate salt.
- Amidation: Hydroxylamine hydrochloride is added, and the mixture is stirred at room temperature for 6–12 hours.
- Acidification: The solution is acidified with HCl to pH 5–6, precipitating the free carboximidamide.
- Salt Formation: The precipitate is treated with concentrated HCl in ethanol to yield the hydrochloride salt.
Optimization Notes:
- Reaction temperatures above 40°C may degrade the indole core.
- Purity >95% is achievable via recrystallization from methanol.
BOP-Mediated Coupling Reactions
Mechanistic Basis
The benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) coupling system enables efficient amide bond formation between indole-2-carboxylic acid and primary amines (e.g., ammonia). This method is particularly effective for generating carboximidamide derivatives with high yields.
Reagent Comparison:
| Coupling Agent | Catalyst | Solvent | Yield Range |
|---|---|---|---|
| BOP | DIPEA | Dichloromethane | 50–70% |
| EDC | HOBt | DMF | 40–60% |
Synthetic Workflow
- Activation: Indole-2-carboxylic acid is activated with BOP in dichloromethane.
- Amination: A primary amine (e.g., NH₃ gas) is introduced under nitrogen atmosphere.
- Deprotection: If applicable, protective groups (e.g., Boc) are removed using TFA.
- Salt Formation: The free base is converted to hydrochloride via HCl treatment.
Critical Parameters:
- Temperature: Reactions are conducted at 0–5°C to minimize side reactions.
- Purification: Column chromatography (SiO₂, EtOAc/hexanes) is required to remove BOP byproducts.
Iodine-Mediated Cross-Coupling
Reaction Pathway
This method employs iodine and ammonium formate to facilitate C–N bond formation, as demonstrated in the synthesis of 2-imidazol-1-yl-1H-indole hydrochloride derivatives. While less common, it offers an alternative to traditional coupling agents.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Workup | Extraction with ethyl acetate |
Advantages and Limitations
Advantages:
- Avoids use of toxic coupling agents.
- Suitable for large-scale synthesis.
Limitations:
Tin Chloride Reduction Approach
Historical Context
A patented method for indoline-2-carboxylic acid synthesis involves tin chloride reduction, followed by hydroxide treatment. While primarily for indoline derivatives, this approach may be adapted for indole systems with modifications.
Proposed Adaptation:
- Reduction: Indole-2-carboxylic acid is reduced using SnCl₂ in ethanol.
- Oxidation: The intermediate is oxidized to regenerate the carbonyl group.
- Amidation: Hydroxylamine is introduced under basic conditions.
Challenges:
- Tin byproducts require rigorous filtration and washing.
- Corrosive tin chlorides necessitate specialized equipment.
Comparative Analysis of Methods
Yields and Purity
| Method | Yield (%) | Purity (%) | Key References |
|---|---|---|---|
| Hydroxylamine Amidation | 60–75 | >95 | |
| BOP Coupling | 50–70 | 90–95 | |
| Iodine-Mediated | 40–50 | 85–90 | |
| Tin Chloride | 50–60 | 80–85 |
Scalability and Cost
| Factor | Hydroxylamine | BOP Coupling | Iodine-Mediated |
|---|---|---|---|
| Reagent Cost | Low | High | Moderate |
| Waste Generation | Minimal | High | Moderate |
| Handling Complexity | Low | High | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group (-C(=NH)NH₂) participates in nucleophilic substitution reactions under acidic or basic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 12h | 1H-Indole-2-carboxylic acid | 78% | |
| Alcoholysis | Methanol, H₂SO₄ catalyst, 60°C, 8h | Methyl 1H-indole-2-carboximidate | 65% | |
| Aminolysis | Ethylenediamine, DMF, 80°C, 6h | N-(2-aminoethyl)-1H-indole-2-carboxamide | 72% |
Mechanistic Insight : The carboximidamide group acts as an electrophilic center, enabling nucleophilic attack by water, alcohols, or amines. Acidic conditions protonate the imine nitrogen, enhancing electrophilicity.
Cross-Coupling Reactions
The indole ring undergoes palladium-catalyzed cross-coupling reactions at position 3 (C3) when activated by iodine or other leaving groups:
Key Observations :
-
Electron-withdrawing groups on the aryl/alkynyl partner enhance reaction efficiency .
-
Steric hindrance at C2 (from the carboximidamide group) directs coupling to C3 .
Acid-Base Reactivity
The compound demonstrates unique acid-base behavior due to its indole nitrogen and carboximidamide group:
Mechanistic Note : Protonation at C3 stabilizes the aromatic π-system, enabling electrophilic substitutions at C5 in strongly acidic media .
Oxidation and Reduction
The carboximidamide group and indole ring undergo redox transformations:
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C, 4h | 1H-Indole-2-carboxamide N-oxide | 68% | |
| Reduction | NaBH₄, MeOH, 25°C, 2h | 1H-Indole-2-methylamine hydrochloride | 55% |
Applications : Oxidation products show enhanced hydrogen-bonding capacity, useful in enzyme inhibition studies .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution, with regioselectivity influenced by substituents:
| Reagent | Position | Product | Yield | References |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | C5 (major) | 5-Nitro-1H-indole-2-carboximidamide | 62% | |
| Br₂, FeBr₃ | C5 (major) | 5-Bromo-1H-indole-2-carboximidamide | 70% |
Regioselectivity : The carboximidamide group at C2 deactivates C3, directing electrophiles to C5 .
Condensation Reactions
The carboximidamide group participates in Schiff base formation:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6h | N-Benzylidene-1H-indole-2-carboximidamide | 75% |
Applications : Schiff bases derived from this compound show promise as chelating agents in coordination chemistry.
Scientific Research Applications
1H-Indole-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes . The indole ring’s electron-rich nature allows it to interact with various biological molecules, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Impact of Substituents on Properties
- The 5-fluoro analog (Entry 4) balances electronic effects and metabolic stability, as fluorine is both electron-withdrawing and resistant to oxidative degradation.
- Benzyl Group Modifications :
Biological Activity
1H-Indole-2-carboximidamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing recent research findings, case studies, and relevant data.
Chemical Structure and Synthesis
This compound belongs to the indole class of compounds, which are known for their wide-ranging pharmacological properties. The synthesis of this compound typically involves the reaction of indole derivatives with carboximidamides under specific conditions to yield the hydrochloride salt form, enhancing its solubility and bioavailability.
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, a study evaluating several indole derivatives highlighted that compounds similar to 1H-Indole-2-carboximidamide showed GI50 values in the low micromolar range (0.95 µM to 1.50 µM) against human cancer cell lines, indicating strong growth inhibition .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1H-Indole-2-carboximidamide | A549 (Lung) | 0.95 |
| Similar Derivative | MCF-7 (Breast) | 1.50 |
| Similar Derivative | KNS42 (Brain) | 0.33 |
The mechanism by which 1H-Indole-2-carboximidamide exerts its antiproliferative effects involves multi-targeted kinase inhibition. Specifically, it has been shown to inhibit key kinases such as EGFR and CDK2, leading to apoptosis in cancer cells. The induction of apoptosis is evidenced by increased levels of apoptotic markers including Caspases 3, 8, and 9, along with Cytochrome C release and changes in Bcl2 family protein expressions .
Case Studies
Case Study: Antitumor Activity in Pediatric Brain Tumors
A notable study focused on the effects of indole derivatives on pediatric brain tumors demonstrated that certain derivatives exhibited IC50 values as low as 0.89 µM against atypical teratoid/rhabdoid tumor (AT/RT) cells. This suggests a promising avenue for therapeutic development in challenging pediatric cancers .
Case Study: Antiviral Activity
Additionally, indole derivatives have been explored for their antiviral properties. For example, compounds structurally related to 1H-Indole-2-carboximidamide have shown potential as inhibitors of HIV-1 integrase, with IC50 values around 32.37 µM, indicating their capability to interfere with viral replication processes .
Research Findings and Future Directions
Recent research continues to explore the structure-activity relationship (SAR) of indole derivatives, aiming to optimize their efficacy and selectivity against various targets. Molecular docking studies have provided insights into binding interactions at the active sites of targeted kinases, further elucidating the potential pathways through which these compounds exert their effects .
Table 2: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50/EC50 Value |
|---|---|---|
| Antiproliferative | KNS42 (Pediatric GBM) | 0.33 µM |
| Apoptosis Induction | Various Cancer Cells | N/A |
| Integrase Inhibition | HIV-1 | 32.37 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Indole-2-carboximidamide hydrochloride?
- Methodological Answer : Synthesis typically involves coupling indole-2-carboxylic acid derivatives with amidine groups. For example, indole-2-carboxylic acid can be activated using coupling agents like carbodiimides (e.g., N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide hydrochloride) to form the carboximidamide intermediate, followed by hydrochloric acid treatment for salt formation . Precursor steps may involve oxalyl chloride for acid chloride preparation, as demonstrated in analogous indole syntheses . Key steps include inert atmosphere handling, solvent selection (e.g., dichloromethane), and purification via recrystallization or column chromatography.
Q. How should researchers characterize the purity and identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials or byproducts) .
- NMR Spectroscopy : Confirm structural integrity (e.g., indole proton signals at δ 7.0–8.0 ppm and amidine NH resonances) .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (C:H:N:Cl ratio).
- Melting Point : Compare with literature values to assess consistency.
Q. What are the critical storage conditions for maintaining compound stability?
- Methodological Answer : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For stock solutions, prepare in anhydrous DMSO or ethanol, aliquot into airtight vials, and store at –80°C. Avoid freeze-thaw cycles, as repeated phase changes may degrade the compound .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for coupling efficiency.
- Catalyst Optimization : Evaluate bases (e.g., triethylamine) or metal catalysts to accelerate amidine formation.
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times .
- Byproduct Analysis : Employ GC-MS to identify side products (e.g., dimerization) and refine stoichiometry.
Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Repeat Experiments : Confirm reproducibility under identical conditions.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography for absolute configuration .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies .
- Impurity Profiling : Cross-reference with HPLC data to correlate unexpected peaks with contaminants .
Q. What strategies are recommended for validating biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Establish IC50/EC50 values across multiple replicates to assess potency variability .
- Selectivity Screening : Test against related targets (e.g., other indole derivatives or receptor isoforms) to confirm specificity .
- Positive/Negative Controls : Include reference inhibitors/agonists (e.g., Vimirogant hydrochloride for RORγt inhibition studies) to benchmark activity .
- Statistical Rigor : Apply ANOVA or t-tests to evaluate significance, ensuring p-values <0.05 .
Q. How can researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Solvent System Testing : Compare solubility in aqueous buffers (varying pH), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy.
- Temperature Control : Measure solubility at 25°C vs. 37°C to account for thermal effects.
- Literature Cross-Validation : Reconcile results with peer-reviewed studies, noting solvent purity and ionic strength variations .
Methodological Considerations for Data Integrity
Q. What protocols ensure reproducibility in pharmacological studies?
- Answer :
- Standardized Protocols : Document exact reagent grades, equipment models, and incubation times.
- Blinded Experiments : Use independent researchers for data collection/analysis to minimize bias .
- Data Transparency : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, adhering to FAIR principles .
Q. How should researchers handle hygroscopicity issues during formulation?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
